molecular formula C16H10N4OS2 B6091561 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6091561
M. Wt: 338.4 g/mol
InChI Key: AFVRFEJIZKOUES-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their biological activity. For instance, some benzothiazole derivatives have been found to exhibit anti-tubercular activity, and their mechanism of action may involve inhibiting certain processes in Mycobacterium tuberculosis .

Future Directions

The future directions for research on “N-1,3-benzothiazol-2-yl-4-phenyl-1,2,3-thiadiazole-5-carboxamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For instance, given their biological activity, these compounds could be further investigated for potential medicinal uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the condensation of 2-aminobenzothiazole with a suitable carboxylic acid derivative under specific reaction conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing the overall production time and cost .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
  • N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide

Uniqueness

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-phenyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of the benzothiazole and thiadiazole moieties, which confer distinct chemical and biological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-phenylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(18-16-17-11-8-4-5-9-12(11)22-16)14-13(19-20-23-14)10-6-2-1-3-7-10/h1-9H,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVRFEJIZKOUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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